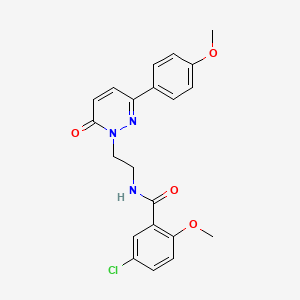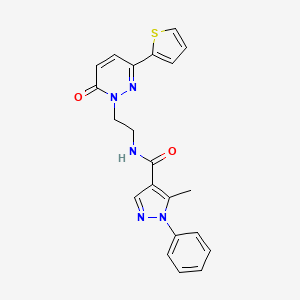![molecular formula C23H24Cl2N4O3 B2742203 Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252852-05-3](/img/structure/B2742203.png)
Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine. The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the piperazine ring, and the addition of the various substituents. Without specific literature or patents, it’s difficult to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of chlorophenyl groups could potentially introduce steric hindrance and affect the overall conformation and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the piperazine ring and the pyrimidine ring could potentially make it a candidate for reactions involving nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the piperazine ring could increase its solubility in water, while the aromatic rings could contribute to its stability .科学的研究の応用
Synthesis and Characterization
Research has focused on synthesizing novel compounds related to Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exploring their structural properties through various analytical techniques. For instance, Şahin et al. (2012) synthesized and characterized a compound with similar structural features, highlighting the role of hydrogen bonds and π…π interactions in crystal stabilization (Şahin, Özkan, Köksal, & Işık, 2012).
Biological Activities
Several studies have investigated the biological activities of compounds structurally related to Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. For example, Akbari et al. (2008) explored the antimicrobial activities of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, revealing significant inhibition against bacterial and fungal growth (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Pharmacological Properties
Some compounds with a similar backbone have been evaluated for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Abu‐Hashem, Al-Hussain, & Zaki (2020) demonstrated the potential of such compounds as COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Reactivity and Transformations
Investigations into the chemical reactivity of similar compounds under different conditions have led to the discovery of new synthetic pathways and the formation of diverse heterocyclic systems. This is exemplified by the work of Kinoshita, Takeuchi, Kondoh, & Furukawa (1989), who studied the reactions of 3,6-dimethyl [6-methyl-3-phenyl and 3-(4-chlorophenyl)-6-methyl]-1,3-oxazine-2,4(3H)-diones with various amines, yielding a variety of novel products (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
将来の方向性
特性
IUPAC Name |
methyl 4-(2-chlorophenyl)-6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N4O3/c1-32-22(30)20-19(26-23(31)27-21(20)17-7-2-3-8-18(17)25)14-28-9-11-29(12-10-28)16-6-4-5-15(24)13-16/h2-8,13,21H,9-12,14H2,1H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKUQUSYPJEUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one](/img/structure/B2742120.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2742121.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2742125.png)
![Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate](/img/structure/B2742128.png)
![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)
![N-(4-ethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742133.png)
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B2742134.png)
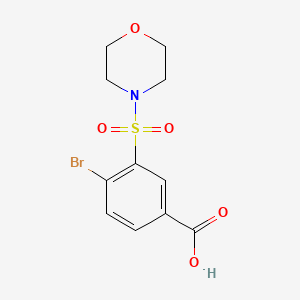
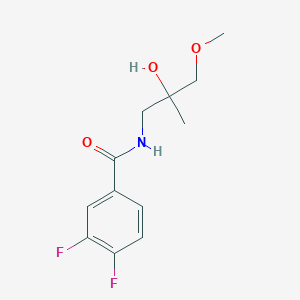
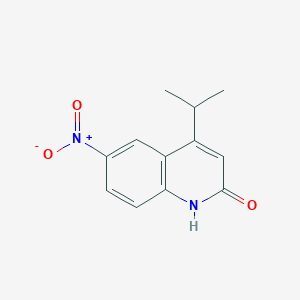
![1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2742140.png)
